(R)-2-Amino-4-(2-chlorophenyl)butanoic acid
Overview
Description
®-2-Amino-4-(2-chlorophenyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a butanoic acid chain, with a 2-chlorophenyl substituent at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4-(2-chlorophenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chlorobenzaldehyde.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with nitromethane to form 2-chloro-β-nitrostyrene.
Reduction: The nitro group in 2-chloro-β-nitrostyrene is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The resulting amine undergoes hydrolysis to yield ®-2-Amino-4-(2-chlorophenyl)butanoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-4-(2-chlorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-4-(2-chlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
(S)-2-Amino-4-(2-chlorophenyl)butanoic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-Amino-4-(2-fluorophenyl)butanoic acid: Similar structure with a fluorine substituent instead of chlorine.
2-Amino-4-(2-bromophenyl)butanoic acid: Similar structure with a bromine substituent instead of chlorine.
Uniqueness: ®-2-Amino-4-(2-chlorophenyl)butanoic acid is unique due to its specific stereochemistry and the presence of a chlorine substituent, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s lipophilicity and overall pharmacokinetic properties.
Properties
IUPAC Name |
(2R)-2-amino-4-(2-chlorophenyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQDUOLAVXZHAL-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC[C@H](C(=O)O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248844 | |
Record name | Benzenebutanoic acid, α-amino-2-chloro-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260606-19-6 | |
Record name | Benzenebutanoic acid, α-amino-2-chloro-, (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260606-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenebutanoic acid, α-amino-2-chloro-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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